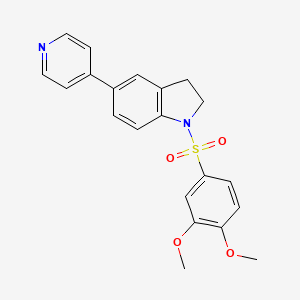

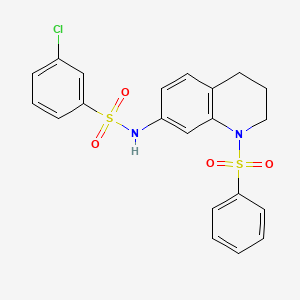

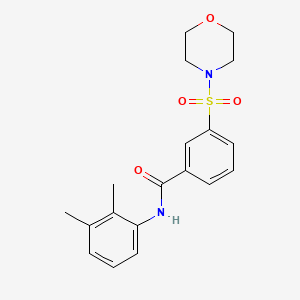

3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

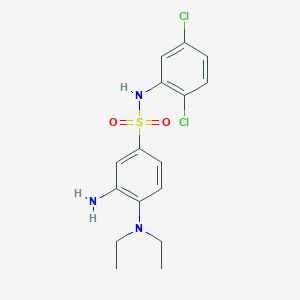

3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19ClN2O4S2 and its molecular weight is 462.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives via cyclocondensation reactions demonstrates the chemical versatility of similar compounds, highlighting their potential in generating diverse chemical structures for further research applications (Croce et al., 2006).

- Studies on the synthesis of sulfonamide derivatives and their pro-apoptotic effects in cancer cells via activating p38/ERK phosphorylation indicate potential therapeutic applications of these compounds in oncology (Cumaoğlu et al., 2015).

- Research on the reactions of sodium N-chlorobenzenesulfonamides with various heterocycles shows the potential for generating a wide range of N-arylsulfonyl derivatives, suggesting applications in medicinal chemistry and drug design (Boberg et al., 1996).

Biological Activities

- The in vitro anticancer and anti-HIV evaluation of new 2-mercaptobenzenesulfonamide derivatives highlights the potential of sulfonamide-based compounds in developing novel therapeutic agents for treating cancer and HIV (Pomarnacka et al., 2001).

- The synthesis and characterization of quinazoline derivatives for exploration as diuretic and antihypertensive agents showcase the pharmaceutical potential of sulfonamide-containing compounds in cardiovascular disease management (Rahman et al., 2014).

- A study on the synthesis of bioactive sulfonamides bearing the piperidine nucleus with activity against cholinesterase enzymes suggests applications in treating diseases related to cholinergic dysfunction, such as Alzheimer's disease (Khalid, 2012).

Methodological Advances

- A rapid, chemoselective, and mild oxidation protocol using recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide for the oxidation of alcohols and ethers to corresponding aldehydes and ketones demonstrates the compound's utility in organic synthesis and potential environmental benefits (Palav et al., 2021).

Mechanism of Action

Target of Action

Similar n-benzenesulfonyl derivatives have been reported to target enzymes involved in bacterial membrane synthesis .

Mode of Action

It’s known that benzenesulfonyl derivatives can interfere with bacterial growth by inhibiting one or more carbonic anhydrases present in bacteria .

Biochemical Pathways

The compound likely affects the biochemical pathways related to bacterial membrane synthesis. By inhibiting key enzymes in these pathways, it can disrupt the normal functioning of bacteria and inhibit their growth .

Pharmacokinetics

The physicochemical parameters of similar compounds, such as pyrrolidine derivatives, have been studied . These studies can provide insights into the potential pharmacokinetic properties of the compound.

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth. By targeting key enzymes involved in bacterial membrane synthesis, the compound can disrupt the normal functioning of bacteria and inhibit their proliferation .

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4S2/c22-17-7-4-10-20(14-17)29(25,26)23-18-12-11-16-6-5-13-24(21(16)15-18)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIHEYDOVLFUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)

![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)

![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2926473.png)